5-Aminopyrimidine-2-carboxylic Acid
Overview
Description
5-Aminopyrimidine-2-carboxylic acid is an organic compound with the molecular formula C5H5N3O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Mechanism of Action
Target of Action
5-Aminopyrimidine-2-carboxylic Acid is a pyrimidine derivative . Pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . .
Mode of Action
The mode of action of pyrimidines, in general, is attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins
Biochemical Pathways
Pyrimidines are involved in various biochemical pathways due to their wide range of pharmacological effects . .
Result of Action
Pyrimidines are known to exhibit potent anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-aminopyrimidine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-cyanoacetamide with formamide under acidic conditions, followed by hydrolysis to yield the desired product. Another method involves the use of substituted enamines, triethyl orthoformate, and ammonium acetate under zinc chloride catalysis .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process involves the careful control of temperature, pH, and reaction time to ensure the efficient conversion of starting materials to the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Aminopyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxo derivatives of pyrimidine.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Scientific Research Applications
5-Aminopyrimidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of nucleotides and nucleosides, which are essential for DNA and RNA synthesis.
Medicine: It is investigated for its potential as an anti-inflammatory and antimicrobial agent.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
2-Aminopyrimidine: Similar in structure but lacks the carboxylic acid group.
5-Aminopyridine-2-carboxylic acid: Similar but with a pyridine ring instead of a pyrimidine ring.
Uniqueness: 5-Aminopyrimidine-2-carboxylic acid is unique due to its combination of an amino group and a carboxylic acid group on a pyrimidine ring. This structural configuration imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
5-aminopyrimidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2/c6-3-1-7-4(5(9)10)8-2-3/h1-2H,6H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFQGXKOUBNWXJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480853 | |
Record name | 5-Aminopyrimidine-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50480853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56621-98-8 | |
Record name | 5-Aminopyrimidine-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50480853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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